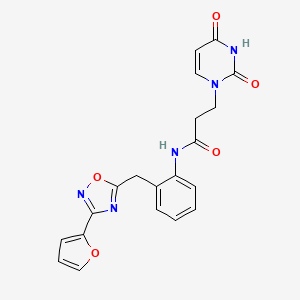

![molecular formula C26H26FN5O3 B2598288 2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326873-39-5](/img/structure/B2598288.png)

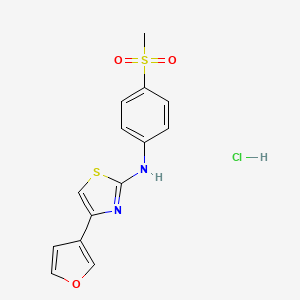

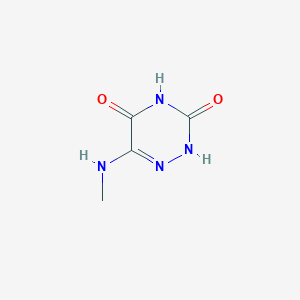

2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X involves the condensation of appropriate precursors. Researchers have reported several synthetic routes, including cyclization reactions, amidation, and coupling strategies. Notably, the introduction of the 4-fluorophenyl group and the methoxyphenyl-piperazine moiety plays a crucial role in achieving the desired structure. Detailed synthetic protocols are available in the literature .

Molecular Structure Analysis

Compound X’s molecular structure consists of a pyrazolo[1,5-a]pyrazine ring fused with a 4H,5H-pyrazin-4-one ring. The piperazine moiety is attached to the pyrazolo[1,5-a]pyrazine core via a three-carbon linker. The fluorine atom on the phenyl ring contributes to its pharmacological properties. Computational studies, including molecular docking and dynamics simulations, provide insights into its binding interactions with target proteins .

Applications De Recherche Scientifique

G Protein-Biased Dopaminergics

The compound is part of a series exploring 1,4-disubstituted aromatic piperazines, which are known to interact with aminergic G protein-coupled receptors. A study by Möller et al. (2017) highlighted the synthesis of high-affinity dopamine receptor partial agonists incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds, including variations similar to the specified chemical structure, showed a preference for G protein activation over β-arrestin recruitment, indicating their potential as novel therapeutics for conditions like psychosis (Möller et al., 2017).

Antimycobacterial Properties

Research conducted by Sriram et al. (2006) involved synthesizing a series of pyrazinamide Mannich bases, including compounds structurally related to the specified molecule. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some derivatives showing significant in vitro and in vivo efficacy. This points to the potential application of such compounds in developing new treatments for tuberculosis (Sriram et al., 2006).

Pharmacological Activities of Fused Heterocyclic Systems

Mahmoud et al. (2017) focused on synthesizing various fused heterocyclic systems, including derivatives of pyrazolo[1,5-a]pyrazin-4-one. These compounds were assessed for their antioxidant and anticancer activities. The study suggests that such molecular frameworks could be promising for developing new chemical entities with considerable pharmacological benefits (Mahmoud et al., 2017).

Novel Antimicrobials and Biofilm Inhibitors

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, related in structure to the compound . These hybrids were evaluated for their antibacterial and cytotoxic activities, showing significant efficacy against various bacterial strains and biofilm inhibition. The research underscores the potential of such compounds in addressing bacterial resistance and biofilm-related issues (Mekky & Sanad, 2020).

Mécanisme D'action

Compound X is a potential acetylcholinesterase (AChE) inhibitor . AChE plays a critical role in acetylcholine hydrolysis, and inhibiting this enzyme increases acetylcholine levels. Competitive inhibition by Compound X suggests that it competes with acetylcholine for the active site of AChE. Further kinetic studies and molecular docking reveal its binding affinity and interactions with the enzyme .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN5O3/c1-35-24-5-3-2-4-22(24)29-12-14-30(15-13-29)25(33)10-11-31-16-17-32-23(26(31)34)18-21(28-32)19-6-8-20(27)9-7-19/h2-9,16-17,21,23,28H,10-15,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVUVOYPTOLSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)

![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)